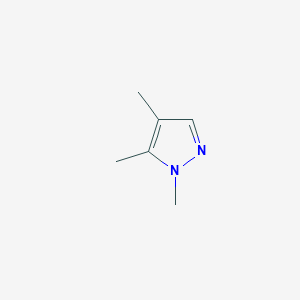

1,4,5-Trimethylpyrazole

説明

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts a range of desirable chemical and physical properties, making pyrazole derivatives highly sought-after in numerous applications. Their utility spans from medicinal chemistry, where they form the core of many pharmaceutical drugs, to materials science and agrochemicals. mdpi.com The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the properties of the resulting molecules for specific purposes.

The aromatic nature of the pyrazole ring contributes to its stability, while the presence of the two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. This combination of stability and reactivity makes pyrazoles valuable building blocks in the synthesis of more complex molecular architectures.

Overview of Methylated Pyrazoles in Academic Investigations, including 1,4,5-Trimethylpyrazole

Among the vast family of pyrazole derivatives, methylated pyrazoles have garnered significant attention from the academic and industrial research communities. The introduction of methyl groups to the pyrazole core can profoundly influence the compound's steric and electronic properties, leading to enhanced biological activity or improved characteristics for material applications.

This compound, a specific isomer within this class, has been a subject of interest in various research endeavors. Its structure, featuring methyl groups at the 1, 4, and 5 positions of the pyrazole ring, makes it a valuable intermediate in the synthesis of a range of functional molecules. Research has demonstrated its utility as a building block for creating novel compounds with potential applications in agriculture and medicine. For instance, derivatives of this compound have been synthesized and investigated for their acaricidal and insecticidal properties. Furthermore, the this compound scaffold has been incorporated into more complex molecules exhibiting antinociceptive activities.

Detailed Research Findings

The scientific literature provides insights into the synthesis and reactivity of this compound and its derivatives, highlighting its role as a versatile synthon in organic chemistry.

One area of investigation has been the use of 4-amino-1,3,5-trimethylpyrazole as a precursor for the synthesis of novel amide derivatives. In these studies, the amino group at the 4-position serves as a handle for further chemical modification, allowing for the attachment of various substituted benzoyl chlorides. This has led to the creation of a library of N-(1,3,5-trimethylpyrazole-4-yl)-4-substituted benzamide (B126) derivatives, which have been subsequently evaluated for their biological activities.

Another significant application of this compound is in the field of coordination chemistry. The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal centers to form a variety of metal-organic complexes. The steric and electronic properties of the trimethyl-substituted pyrazole ligand can influence the geometry and reactivity of the resulting metal complex.

While specific spectroscopic data for the parent this compound is not extensively detailed in readily available literature, information on its derivatives is more common. For example, the synthesis of various derivatives has been well-documented, with characterization often including techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Below are data tables summarizing some of the key information available for trimethylated pyrazoles and their derivatives.

Table 1: Physical and Chemical Properties of Selected Trimethylated Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Bromo-1,3,5-trimethylpyrazole | C₆H₉BrN₂ | 189.05 | Solid |

| 4-Amino-1,3,5-trimethylpyrazole | C₆H₁₁N₃ | 125.17 | Not specified |

| 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | Not specified |

This table presents a selection of trimethylated pyrazole derivatives and their basic properties as reported in the literature.

Table 2: Spectroscopic Data for a Representative Trimethylated Pyrazole Derivative

| Compound | Spectroscopic Data |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide | ¹H-NMR (DMSO-d₆) δ (ppm): 1.92 (s, 3H, methyl protons to pyrazole-C3), 2.15 (s, 3H, methyl protons to pyrazole-C5), 3.60 (s, 3H, N-methyl), 7.70-7.90 (m, 4H, Ar-H), 9.85 (s, 1H, CONH). IR (KBr) cm⁻¹: 3250 (NH amide), 1660 (C=O amide). |

This table provides an example of the types of spectroscopic data available for derivatives of this compound, aiding in their structural elucidation.

Structure

3D Structure

特性

IUPAC Name |

1,4,5-trimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-7-8(3)6(5)2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHBKHNLQCODJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902500 | |

| Record name | NoName_3004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-97-8 | |

| Record name | 1,4,5-Trimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15802-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Functionalization of 1,4,5 Trimethylpyrazole

Electrophilic Aromatic Substitution on 1,4,5-Trimethylpyrazole

The pyrazole (B372694) nucleus is generally reactive towards electrophilic substitution. In this compound, the only available position for substitution on the heterocyclic ring is C3. The methyl groups at positions 1, 4, and 5 influence the reactivity and regioselectivity of these reactions.

Acid-catalyzed hydrogen exchange studies provide a quantitative measure of the susceptibility of aromatic protons to electrophilic attack. Research on the kinetics of hydrogen exchange in a series of methylpyrazoles has elucidated the electronic effects of the methyl groups and the pyrazole nitrogen atoms. rsc.orgrsc.org

In these studies, the rates of hydrogen exchange were measured in deuterated sulfuric acid (D₂SO₄). For this compound, the exchange occurs exclusively at the C3 position, the only unsubstituted carbon on the pyrazole ring. The reaction proceeds smoothly, indicating the activation of this position towards electrophilic attack. rsc.org This is contrasted with 1,4-dimethylpyrazole, where exchange happens concurrently at both the C3 and C5 positions with very similar rates. rsc.org

The rate constants for these exchanges are typically extrapolated to standard conditions (e.g., 100°C and pH 0) to allow for comparison across different compounds. These studies confirm that the C3 position in this compound is a reactive site for electrophilic substitution. The corresponding cation, the 1,2,3,4-tetramethylpyrazolium ion, does not undergo exchange under similar conditions, highlighting the role of the neutral pyrazole species in the reaction. rsc.org

Table 1: Positional Selectivity in Hydrogen Exchange of Methylpyrazoles

| Compound | Free Ring Position(s) | Exchange Position(s) | Reference |

|---|---|---|---|

| 1,3,4-Trimethylpyrazole | 5 | 5 | rsc.org |

| This compound | 3 | 3 | rsc.org |

| 1,4-Dimethylpyrazole | 3, 5 | 3 and 5 | rsc.org |

Derivatization Strategies for Functionalized Trimethylpyrazoles

The functionalization of the trimethylpyrazole core is a key strategy for developing new molecules with specific properties. This is often achieved by introducing functional groups via a precursor, such as an amino-substituted trimethylpyrazole, which can then be converted into a variety of derivatives.

Amide derivatives of trimethylpyrazoles can be synthesized from the corresponding 4-aminotrimethylpyrazole precursor. This reaction typically involves the acylation of the amino group with a substituted benzoyl chloride. tandfonline.comtandfonline.comresearchgate.net For instance, N-(1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamides are prepared by reacting 4-amino-1,3,5-trimethylpyrazole with various 4-substituted benzoyl chlorides. tandfonline.comresearchgate.net This general approach allows for the introduction of a wide range of substituents onto the phenyl ring of the benzamide (B126) moiety, creating a library of related compounds. tandfonline.com

Examples of synthesized amide derivatives include those with bromo, chloro, and fluoro substituents on the benzoyl group. tandfonline.com Thiophosphinyl amide derivatives have also been prepared through a two-step process involving the reaction of a pyrazolyl-substituted bromophosphine with 2-aminobiphenyl (B1664054) derivatives, followed by reaction with elemental sulfur. rsc.orgresearchgate.net

Table 2: Examples of Synthesized Amide Derivatives from 1,3,5-Trimethylpyrazole (B15565)

| Compound Name | Reactants | Reference |

|---|---|---|

| N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide | 4-amino-1,3,5-trimethylpyrazole, 4-bromobenzoyl chloride | tandfonline.com |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-chlorobenzamide | 4-amino-1,3,5-trimethylpyrazole, 4-chlorobenzoyl chloride | tandfonline.com |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide | 4-amino-1,3,5-trimethylpyrazole, 4-fluorobenzoyl chloride | tandfonline.com |

Urea (B33335) and thiourea (B124793) derivatives are readily prepared from 4-aminopyrazoles. nih.gov The synthesis involves reacting the 4-amino-trimethylpyrazole with appropriately substituted isocyanates or isothiocyanates. nih.govchemicaljournal.innih.gov This reaction provides a straightforward method for linking the pyrazole core to various aryl or alkyl groups through a urea or thiourea linkage. nih.gov A number of these derivatives have been synthesized and characterized, demonstrating the versatility of this synthetic route for creating diverse molecular structures. nih.govnih.govmdpi.comresearchgate.net

Malonamide (B141969) derivatives incorporating a trimethylpyrazole moiety have been designed and synthesized. researchgate.netmdpi.comnih.gov These syntheses are often multi-step processes. In one approach, new 1,3,5-trimethylpyrazole-containing malonamides were created based on the structure of the insecticide pyflubumide. mdpi.comnih.gov The design involved modifying the malonamide skeleton by attaching two different amide groups to the central methylene (B1212753) carbon, one of which is the 1,3,5-trimethylpyrazol-4-yl amine. mdpi.com The synthesis of a representative compound, 2-Isopropyl-N¹-(2-methyl-4-(perfluoropropan-2-yl)phenyl)-N³-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamide, highlights the complexity and modularity of this approach. mdpi.com

Photochemical Reactions and Isomerization Pathways of Trimethylpyrazoles

The photochemical behavior of pyrazoles has been a subject of theoretical and experimental investigation. Upon irradiation, these heterocyclic compounds can undergo complex rearrangements and isomerizations.

Theoretical studies using computational methods like CASSCF have explored the photochemical transposition of 1,3,5-trimethylpyrazole to its imidazole (B134444) isomers (1,2,4-trimethylimidazole and 1,2,5-trimethylimidazole). nih.gov These studies have examined several potential reaction pathways, including a ring-contraction-ring-expansion path and an internal-cyclization-isomerization path. The most favorable proposed mechanism involves the system moving from the Franck-Condon region to a conical intersection, which then leads to the photoproducts. nih.gov This conical-intersection pathway is believed to provide a better explanation for the observed experimental outcomes than other proposed mechanisms. nih.gov

Mechanistic Investigations of Photochemical Transpositions in Related Pyrazoles

The photochemical isomerization of pyrazoles to imidazoles has been a subject of theoretical and experimental investigation, providing insights into the potential reactivity of substituted pyrazoles like this compound under photochemical conditions. Theoretical studies on model systems, such as 1,3,5-trimethylpyrazole, have been conducted to elucidate the underlying mechanisms of these transformations. acs.org

Three primary pathways have been explored:

Path I: Ring-Contraction-Ring-Expansion: This pathway involves the initial contraction of the pyrazole ring, followed by an expansion to form the imidazole ring.

Path II: Internal-Cyclization-Isomerization: This mechanism proceeds through an internal cyclization step, leading to an intermediate that then isomerizes to the final imidazole product.

Path III: Conical-Intersection Path: This pathway suggests that the reaction proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the photoproduct. acs.org

Computational studies using methods like CASSCF and MP2-CAS suggest that the conical-intersection path (Path III) provides a more favorable explanation for the photochemical transposition of pyrazoles to imidazoles compared to the other proposed mechanisms. acs.org Specifically, within Path III, one route is indicated to be kinetically favored over another. acs.org

Experimental work on the photochemistry of 3H-pyrazoles has shown that they can undergo two main types of reactions: a 4π electrocyclic ring closure and cleavage to form vinyl diazo compounds. cdnsciencepub.com For instance, the low-temperature irradiation of 3,3,4,5-tetramethyl-3H-pyrazole leads to the formation of a 1,2-diazabicyclo[2.1.0]pent-2-ene derivative. cdnsciencepub.com However, irradiation of other substituted 3H-pyrazoles, such as 3,3-dimethyl-4,5-diphenyl-3H-pyrazole, under similar conditions resulted in the formation of a cyclopropene (B1174273) through the decomposition of a vinyl diazo intermediate. cdnsciencepub.com The specific pathway followed is influenced by the substitution pattern on the pyrazole ring. cdnsciencepub.com

It is important to note that while these studies provide a framework for understanding the potential photochemical behavior of this compound, direct experimental data on its photoisomerization is limited in the provided search results. The photoisomerization of 1,3,5-trimethylpyrazole has been mentioned in the context of broader studies on the photoisomerization of dialkylbenzenes and other heterocyclic compounds. acs.orgacs.org

Transition Metal-Catalyzed Functionalization of Pyrazole Rings

The direct functionalization of C-H bonds in pyrazole rings using transition metal catalysis has emerged as a powerful and atom-economical method for synthesizing a wide array of substituted pyrazoles. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, which are often costly and unstable. rsc.org The regioselectivity of these reactions is a key aspect, with different positions on the pyrazole ring being targeted based on the catalyst, directing groups, and reaction conditions. rsc.orgrsc.org

The inherent electronic properties of the pyrazole ring influence its reactivity. The C5-proton is the most acidic due to the electron-withdrawing nature of the adjacent sp2 hybridized nitrogen atom, making the C5 position susceptible to functionalization. researchgate.net Conversely, the C4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net The N2 nitrogen atom, with its Lewis basic character, can act as a directing group to guide the catalyst to specific C-H bonds. researchgate.net

A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the functionalization of pyrazole rings. rsc.orgbanrepcultural.orgnih.gov

Palladium-Catalyzed Functionalization:

Palladium catalysts have been extensively used for the direct arylation, alkenylation, and alkynylation of pyrazoles. researchgate.netacs.orgacs.org The regioselectivity of palladium-catalyzed direct arylation can be challenging, often leading to a mixture of regioisomers. acs.org To overcome this, strategies such as using a temporary protecting group at the C5 position have been developed to achieve selective C4-arylation. acs.org For instance, a chloro group at C5 can prevent arylation at that position and also disfavors diarylation, allowing for the synthesis of 4-arylated pyrazoles with high regioselectivity. acs.org This strategy has been shown to be effective with electron-deficient aryl bromides and heteroaryl bromides, using as little as 0.1-1 mol% of Pd(OAc)2. acs.org

Furthermore, palladium catalysis can be used for the selective arylation at the C5 position of N-protected pyrazoles that already bear a substituent at the C4 position, without cleaving the C4-halogen bond. rsc.org A simple phosphine-free catalytic system of Pd(OAc)2 with KOAc as the base in DMA has been successfully employed for this transformation. rsc.org The pyrazole ring can also direct the arylation of sp3 C-H bonds in β-phenethylamines, a reaction catalyzed by Pd(OAc)2 with a silver(I) oxide as a halide-removal agent. nih.gov

The relative strength of various directing groups in palladium-catalyzed aromatic C-H activation has been systematically studied to predict regioselectivity in molecules with multiple potential reaction sites. nih.gov This knowledge is crucial for designing selective functionalization reactions on complex pyrazole-containing molecules. nih.gov

Rhodium and Ruthenium-Catalyzed Functionalization:

Rhodium and ruthenium catalysts have also proven effective for the C-H functionalization of pyrazoles, often exhibiting different reactivity and selectivity compared to palladium. nih.govresearchgate.net Rhodium-catalyzed reactions have been used for the synthesis of highly substituted pyrazoles through the addition-cyclization of hydrazines with alkynes, which involves an unexpected C-N bond cleavage. acs.org Rhodium(III) catalysts can also effect the [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols via C-H activation to form pyrazolo[5,1-a]isoindoles. researchgate.net Mechanistic studies suggest that the C-H cleavage is the rate-determining step in this transformation. researchgate.net

Combined experimental and computational studies on the coupling of alkynes with 3-arylpyrazoles catalyzed by rhodium and ruthenium complexes have provided detailed mechanistic insights. nih.gov For the rhodium-catalyzed reaction, C-H bond activation is a two-step process involving the displacement of an acetate (B1210297) ligand to form an agostic intermediate, followed by proton transfer to the acetate. nih.gov In contrast, with a ruthenium catalyst, C-H activation is a one-step process. nih.gov These mechanistic differences are reflected in the kinetic isotope effects observed for the reactions. nih.gov

The table below summarizes some of the key transition metal-catalyzed functionalization reactions of pyrazoles.

| Catalyst System | Substrate | Product | Key Features |

| Pd(OAc)₂ / KOAc | 5-Chloro-1,3-dimethylpyrazole and Aryl Bromides | 4-Aryl-5-chloro-1,3-dimethylpyrazoles | Regioselective C4-arylation. acs.org |

| Pd(OAc)₂ / Pyridine | Functionalized Pyrazoles and Alkenes | C4-Alkenylated Pyrazoles | Direct C-H alkenylation. acs.org |

| [Rh(MeCN)₃Cp*][PF₆]₂ | 3-Arylpyrazoles and Alkynes | Functionalized Pyrazoles | Coupling via sequential N-H and C-H activation. nih.gov |

| [RuCl₂(p-cymene)]₂ | 3-Arylpyrazoles and Alkynes | Functionalized Pyrazoles | One-step C-H activation. nih.gov |

| Rh(III) complex | Aryl-substituted pyrazoles and Cyclopropanols | Pyrazolo[5,1-a]isoindoles | [4+1] Cyclization via C-H activation. researchgate.net |

Coordination Chemistry of Trimethylpyrazoles As Ligands

General Principles of Pyrazole (B372694) Coordination to Metal Centers

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural feature allows them to coordinate to metal centers in several ways. researchgate.netrsc.org As neutral molecules, they typically act as monodentate ligands, binding to a metal ion through the pyridinic nitrogen atom (the one not bonded to a hydrogen or other substituent). rsc.orguninsubria.it The presence of the N-H group in unsubstituted or C-substituted pyrazoles allows for the formation of hydrogen bonds, which can play a crucial role in stabilizing the crystal packing of the resulting metal complexes. rsc.org

Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both nitrogen atoms in an exo-bidentate fashion. uninsubria.it This bridging capability is fundamental to the formation of polynuclear metal complexes. The specific coordination mode adopted by a pyrazole ligand is influenced by several factors, including the substituents on the pyrazole ring, the nature of the metal ion, and the reaction conditions. uninsubria.it

Complexation of Methylated Pyrazoles with Transition Metal Ions

The introduction of methyl groups onto the pyrazole ring, as in 1,4,5-trimethylpyrazole, influences its steric and electronic properties, which in turn affects the structure and stability of the resulting metal complexes.

Cobalt(II) readily forms complexes with 3,4,5-trimethylpyrazole. For instance, the reaction of cobalt(II) chloride with 3,4,5-trimethylpyrazole yields the complex dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)cobalt(II), [CoCl₂(C₆H₁₀N₂)₂]. nih.govccsenet.org In this complex, two 3,4,5-trimethylpyrazole molecules act as monodentate ligands, coordinating to the cobalt(II) ion through one of the ring nitrogen atoms. nih.govccsenet.org The coordination sphere is completed by two chloride anions, resulting in a distorted tetrahedral geometry around the cobalt center. nih.gov The formation of a tetrahedral, rather than an octahedral, complex is attributed to the steric bulk of the three methyl groups on the pyrazole ring. nih.gov

Spectroscopic and magnetic studies have been used to characterize these cobalt(II) complexes. For example, the reaction of Co(II) isocyanate with 3,4,5-trimethylpyrazole has been shown to produce the compound Co(NCO)₂(tmpz)₂, where tmpz represents 3,4,5-trimethylpyrazole. tandfonline.com

Table 1: Selected Data for a Cobalt(II)-Trimethylpyrazole Complex

| Compound | Formula | Geometry | Reference |

|---|

Copper(II) ions also form a variety of complexes with 3,4,5-trimethylpyrazole, with the final structure often depending on the copper salt used. When copper(II) chloride is reacted with 3,4,5-trimethylpyrazole, a dimeric complex, di-μ-chlorido-bis[chloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II)], [Cu₂Cl₄(C₆H₁₀N₂)₄], is formed. nih.goviucr.org In this structure, each copper(II) center has a square-pyramidal coordination geometry, with two trimethylpyrazole ligands and two chloride ions in the equatorial plane. nih.govresearchgate.net The two copper centers are bridged by two of the chloride ions, and a terminal chloride ion occupies the axial position of each square pyramid. nih.goviucr.org

In contrast, the reaction of copper(II) nitrate (B79036) with 3,4,5-trimethylpyrazole results in a mononuclear complex, aquatetrakis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II) dinitrate, Cu(C₆H₁₀N₂)₄(H₂O)₂. nih.goviucr.org This complex also exhibits a square-pyramidal geometry around the copper(II) ion. nih.gov Four trimethylpyrazole ligands occupy the equatorial positions, while a water molecule is coordinated in the axial position. nih.govresearchgate.net The nitrate ions are not directly coordinated to the copper but are hydrogen-bonded to the axial water molecule. nih.govresearchgate.net

Table 2: Copper(II) Complexes with 3,4,5-Trimethylpyrazole

| Starting Copper Salt | Complex Formula | Geometry around Cu(II) | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | [Cu₂Cl₄(C₆H₁₀N₂)₄] | Square-pyramidal | nih.goviucr.org |

Palladium(II) complexes with pyrazole-based ligands have been investigated, often in the context of creating binuclear structures. rsc.orgrsc.org The reaction of chloro-bridged binuclear palladium(II) complexes with pyrazoles in the presence of a base leads to the formation of bis(pyrazolato)-bridged complexes. rsc.orgrsc.org Specifically, the use of 3,4,5-trimethylpyrazole (Htmpz) can yield binuclear methylpalladium(II) complexes of the type [Pd₂Me₂(µ-tmpz)₂(PR₃)₂]. rsc.org In these complexes, the deprotonated trimethylpyrazole acts as a bridging ligand between the two palladium centers. These complexes have been characterized by elemental analysis, as well as IR and NMR spectroscopy. rsc.org The reaction of 1-(2-methylallyl)-3,4,5-trimethylpyrazole with palladium(II) chloride has also been studied, leading to complexes where the ligand can act as either a monodentate or a bidentate chelating agent involving the olefinic group. oup.com

Structural Elucidation and Spectroscopic Characterization of Metal-Trimethylpyrazole Complexes

A combination of analytical techniques is employed to fully characterize the structure and bonding in metal-trimethylpyrazole complexes.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes. For the cobalt(II) complex, [CoCl₂(C₆H₁₀N₂)₂], X-ray crystallography has confirmed the distorted tetrahedral coordination geometry around the cobalt atom. nih.govccsenet.org The Co-N bond distances for the pyrazole ligands are approximately 2.004 Å and 2.012 Å, while the Co-Cl distances are around 2.2536 Å and 2.2617 Å. nih.gov

Similarly, the structures of the copper(II) complexes, [Cu₂Cl₄(C₆H₁₀N₂)₄] and Cu(C₆H₁₀N₂)₄(H₂O)₂, have been unequivocally determined by X-ray diffraction, revealing their dimeric and mononuclear nature, respectively, and confirming the square-pyramidal geometry around the copper(II) centers. nih.goviucr.orgresearchgate.net The crystal structure of 3,4,5-trimethylpyrazole itself has also been determined at low temperatures, providing a basis for understanding its packing and interactions in the solid state. iucr.org

Table 3: Selected Crystallographic Data for Metal-Trimethylpyrazole Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [CoCl₂(C₆H₁₀N₂)₂] | Orthorhombic | P2₁2₁2₁ | Co-N: 2.004(2), 2.012(2); Co-Cl: 2.2536(7), 2.2617(7) | nih.gov |

| [Cu₂Cl₄(C₆H₁₀N₂)₄] | Triclinic | P1̅ | Cu-N (avg): ~2.0; Cu-Cl (bridging & terminal) | iucr.orgresearchgate.net |

Spectroscopic Techniques for Electronic and Magnetic Properties

The electronic and magnetic characteristics of metal complexes containing this compound are primarily investigated using a combination of ligand field (UV-Visible) spectroscopy, Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy, and magnetic susceptibility measurements. These techniques provide deep insights into the coordination geometry, the nature of metal-ligand bonding, and the magnetic interactions between metal centers.

Ligand field spectroscopy is instrumental in determining the geometry of the coordination sphere around the metal ion. For instance, in a study of copper(II) cyanato complexes with 3,4,5-trimethylpyrazole, the electronic spectra were used to distinguish between different isomeric forms. One isomer, identified as having a square-planar configuration, showed distinct spectral features compared to another with a pseudotetrahedral structure, which was influenced by axial interactions between the structural units. tandfonline.com The electronic spectra of polymeric copper(II) complexes with pyrazolylborate ligands, which incorporate substituted pyrazoles, typically display a broad d-d band; the position of this band (e.g., between 676-721 nm) is indicative of the specific coordination environment. researchgate.net In more complex systems, such as the hexanuclear cluster {[(TpMe)Fe(μ-CN)2(CN)][Co(dmbpy)2]}2(BPh4)2 (where TpMe = tris(3,4,5-trimethylpyrazole)-borate), UV-vis spectroscopy helps in analyzing the charge transfer phenomena associated with electron transfer between metal centers. nih.govchinesechemsoc.org

Electron Spin Resonance (ESR) spectroscopy is particularly powerful for studying paramagnetic complexes, such as those of Copper(II). The g-values obtained from ESR spectra provide detailed information about the electronic ground state and the covalency of the metal-ligand bond. bendola.com For the isomeric Cu(II) complexes with 3,4,5-trimethylpyrazole, the g-values from ESR spectra strongly supported the structures proposed from ligand field data, confirming the existence of square-planar and pseudotetrahedral geometries. tandfonline.com For Cu(II) complexes, g-values less than 2.3 are indicative of significant covalent character in the metal-ligand bond. bendola.com

Variable-temperature magnetic susceptibility measurements are crucial for understanding the magnetic behavior of these complexes, especially in polynuclear systems where metal centers can interact. chinesechemsoc.org Studies on cobalt(II) pyrazolate polymers have revealed the presence of significant antiferromagnetic exchange, which can be modeled to determine the exchange coupling constant (J). cdnsciencepub.com Similarly, dinuclear copper(II) complexes have shown strong antiferromagnetic behavior. researchgate.net In the case of the {[(Tp*Me)Fe(μ-CN)2(CN)][Co(dmbpy)2]}2 complex, magnetic susceptibility data revealed that the initial room temperature state is paramagnetic [FeIII,LS2CoII,HS2]. chinesechemsoc.org Upon cooling, the magnetic behavior indicated intramolecular ferromagnetic coupling between the Fe(III) and Co(II) ions. chinesechemsoc.org These measurements are essential for characterizing phenomena like thermally induced electron transfer. chinesechemsoc.org

| Technique | Information Obtained | Example Compound System | Key Findings |

| Ligand Field (UV-Vis) Spectroscopy | Coordination geometry (e.g., square-planar, tetrahedral), d-d transitions, charge transfer bands. | Cu(II)-NCO⁻-3,4,5-trimethylpyrazole tandfonline.com | Distinguished between square-planar and pseudotetrahedral isomers. |

| Electron Spin Resonance (ESR) Spectroscopy | Electronic ground state, metal-ligand bond covalency, confirmation of geometry. | Cu(II)-NCO⁻-3,4,5-trimethylpyrazole tandfonline.com | g-values supported structures determined by ligand field spectra. |

| Magnetic Susceptibility | Magnetic moment, magnetic coupling (ferromagnetic, antiferromagnetic), electron transfer. | {[(Tp*Me)Fe]...[Co]}₂ Cluster chinesechemsoc.orgchinesechemsoc.org | Revealed ferromagnetic coupling and thermally induced electron transfer. |

Influence of Substituents, Counter-Ions, and Reaction Conditions on Coordination Environment

The final structure and coordination environment of metal complexes with pyrazole-based ligands are highly sensitive to the interplay of several factors, including the substitution pattern on the pyrazole ring, the nature of the counter-ion, and the specific reaction conditions employed.

Influence of Substituents: The number, position, and size of substituents on the pyrazole ring exert significant steric and electronic effects that dictate the coordination outcome. The three methyl groups on this compound create considerable steric hindrance compared to less substituted pyrazoles like 3,5-dimethylpyrazole (B48361). This steric crowding can influence the ligand-to-metal ratio and the coordination geometry. For example, while Cu(NO₃)₂ forms a 4:1 complex with both 3,5-dimethyl-1H-pyrazole and 3,4,5-trimethyl-1H-pyrazole, resulting in a similar square-pyramidal geometry, the additional methyl group in the latter leads to differences in crystal packing. iucr.orgresearchgate.net In cobalt(II) pyrazolate polymers, spectroscopic studies showed that 4-substituted 3,5-dimethylpyrazolate ligands lead to a greater distortion of the CoN₄ chromophore from regular tetrahedral geometry compared to unsubstituted pyrazolate. cdnsciencepub.comcdnsciencepub.com The electronic properties of substituents also play a crucial role; electron-donating groups can modulate the acidity and donor properties of the pyrazole ligand. mdpi.commdpi.com

Influence of Counter-Ions: The choice of the metal salt's counter-ion is a critical determinant of the final complex structure. iucr.org A clear example is seen in the reaction of Cu(II) with 1-H-3,4,5-trimethylpyrazole using different counter-ions. iucr.orgresearchgate.net

When CuCl₂ is used, the product is a 2:1 ligand-to-metal, chloride-bridged dimeric complex, [Cu₂(μ-Cl)₂(C₆H₁₀N₂)₄Cl₂]. In this structure, each copper(II) center adopts a square-pyramidal geometry with two pyrazole ligands, a terminal chloride, and two bridging chlorides. iucr.orgresearchgate.net

In contrast, using Cu(NO₃)₂ results in a 4:1 ligand-to-metal mononuclear complex, Cu(C₆H₁₀N₂)₄(H₂O)₂. Here, the copper(II) center is also in a square-pyramidal geometry, but the equatorial plane is occupied by four trimethylpyrazole ligands, and the axial position is occupied by a water molecule. The nitrate ions are not directly coordinated to the metal but are hydrogen-bonded to the water molecule. iucr.orgresearchgate.net

This demonstrates that a coordinating anion like chloride is more likely to be incorporated into the primary coordination sphere, leading to bridged structures, whereas a weakly coordinating anion like nitrate allows for the coordination of a larger number of bulkier pyrazole ligands. iucr.org

Influence of Reaction Conditions: Reaction conditions such as the solvent and the presence of a base can significantly alter the course of a coordination reaction. The solvent can act as a template during complex formation or even participate in the coordination sphere. mdpi.com For instance, the formation of trinuclear copper(I) and silver(I) pyrazolate adducts often uses an aromatic solvent that acts as a template, which may need to be removed later by recrystallization. mdpi.com In the synthesis of binuclear methylpalladium(II) complexes, the reaction of a chloro-bridged precursor with 3,4,5-trimethylpyrazole requires the presence of two molar equivalents of a base to facilitate the formation of the desired bis(pyrazolato)-bridged product. rsc.orgrsc.org The isolation of different isomeric forms of Cu(NCO)₂(tmpz)₂ highlights how subtle changes in conditions can favor the formation of either a true cyanato complex or one containing 3,4,5-trimethyl-1-carbamoylpyrazolate anions, which are formed through a reaction involving the cyanate (B1221674) ion. tandfonline.com

| Factor | Effect on Coordination Environment | Example |

| Substituents | Influences steric hindrance, ligand-to-metal ratio, electronic properties, and degree of distortion from ideal geometry. | The third methyl group in 3,4,5-trimethylpyrazole causes different crystal packing compared to its 3,5-dimethylpyrazole analogue in Cu(II) nitrate complexes. iucr.orgresearchgate.net |

| Counter-Ions | Determines whether the anion coordinates to the metal, influencing the formation of mononuclear vs. polynuclear or bridged structures. | CuCl₂ with 3,4,5-trimethylpyrazole yields a chloride-bridged dimer, while Cu(NO₃)₂ yields a 4:1 mononuclear complex. iucr.orgresearchgate.net |

| Reaction Conditions | Solvent can act as a template or coordinating ligand; bases can facilitate deprotonation and ligand exchange. | A base is required to form bis(pyrazolato)-bridged palladium(II) complexes from their chloro-bridged precursors. rsc.orgrsc.org |

Computational and Theoretical Investigations on Trimethylpyrazoles

Density Functional Theory (DFT) Applications in Pyrazole (B372694) Chemistry

Density Functional Theory (DFT) has emerged as a powerful and popular computational methodology for calculating the molecular properties of heterocyclic compounds, including pyrazole derivatives. researchgate.netnih.gov This theoretical approach is widely used to compute electronic structure properties in both ground and excited states, in gaseous and aqueous phases. nih.gov DFT allows for the identification and derivation of many important chemical concepts, providing a useful framework for discussing chemical reactivity. nih.gov Computational approaches like DFT are recognized for their efficiency and accuracy in predicting and understanding the structural and electronic properties of newly synthesized organic molecules, which is essential for establishing structure-activity relationships. nih.govnih.gov

Studies on various pyrazole derivatives utilize DFT to establish molecular geometry, frontier molecular orbitals (HOMO-LUMO), and Mulliken charge distribution, offering significant insights into molecular properties. researchgate.net The molecular electrostatic potential (MEP) is also determined to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.nettandfonline.com Furthermore, DFT calculations are employed in the analysis of vibrational frequencies, providing a deeper understanding of the molecular structure. nih.gov The B3LYP functional is a commonly used method in these theoretical calculations. researchgate.net Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps in understanding charge transfer and conjugate interactions within molecular systems by examining the distribution of electron density on atoms and in bonds. nih.govnih.gov

DFT calculations are instrumental in predicting the electronic structure and reactivity of methylated pyrazoles. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial as the energy gap between them determines the chemical reactivity, optical polarizability, and chemical hardness-softness of a molecule. nih.gov A smaller HOMO-LUMO gap implies a more reactive molecule. nih.gov

For pyrazole derivatives, DFT studies reveal how substituents on the pyrazole ring influence the electronic properties. nih.gov For instance, the introduction of methyl groups can alter the electron density distribution across the ring. Mulliken charge analysis provides a way to conceptualize the charge distribution among the atoms, which plays a significant role in understanding the internal structure, dipole moment, and electronic structure of the molecule. researchgate.net

The molecular electrostatic potential (MEP) map is another critical output of DFT calculations that helps in predicting reactivity. researchgate.net It visualizes the electron density around the molecule, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. In the pyrazole core, the sp²-hybridized nitrogen at the N2 position is basic and represents a site for electrophilic attack. nih.gov

Table 1: Theoretical Electronic Properties of a Sample Pyrazole Derivative (Compound 4c from a DFT study)

| Parameter | B3LYP/6-31G(d, p) |

|---|---|

| Dipole Moment (µ) | 4.3785 Debye |

| Polarizability (α₀) | 1.7x10⁻³⁰ esu |

| Hyperpolarizability (β₀) | 1.39x10⁻³⁰ esu |

This table is based on data for a phenyl-tagged pyrazole-benzoxadiazole derivative and serves as an illustrative example of parameters obtained from DFT calculations. researchgate.net

DFT calculations are pivotal in mapping out potential reaction pathways and identifying the associated transition states, thereby elucidating reaction mechanisms. nih.gov For pyrazoles, a key area of investigation has been their photochemical isomerization. Ab initio and DFT studies have been used to explore the mechanisms of these isomerizations. researchgate.net

One proposed mechanism involves the evolution of the excited singlet state into a Dewar isomer and a corresponding triplet state. researchgate.netresearchgate.net The triplet state can then evolve to form a 1,2-biradical, which subsequently leads to the isomerized product. researchgate.netresearchgate.net DFT calculations help to determine the energies of these intermediates and the transition states connecting them, revealing the most probable reaction pathway. For example, studies on 1,5-dimethylpyrazole (B184060) have shown that it follows this type of isomerization behavior. researchgate.netresearchgate.net

Furthermore, DFT has been used to investigate cycloaddition reactions involving pyrazole derivatives. For instance, the mechanism of eliminative nitrilimine-alkene 1,3-dipolar cycloaddition for synthesizing tetrasubstituted pyrazoles has been proposed based on theoretical analysis. mdpi.com These computational studies provide a detailed picture of the electronic and geometric changes that occur throughout a reaction, which is often difficult to determine experimentally.

Quantum Mechanical Studies of Tautomerism and Isomerism in Pyrazole Derivatives

Tautomerism is a significant feature of N-unsubstituted pyrazole derivatives, which can exist in different isomeric forms due to the migration of a proton. nih.govnih.gov Quantum mechanical calculations, particularly DFT, are extensively used to study the tautomeric equilibria in pyrazoles. nih.govresearchgate.net These studies can determine the relative stabilities of different tautomers and predict the predominant form in the gas phase and in solution. nih.gov

For 3(5)-substituted 1H-pyrazoles, annular tautomerism is a subject of great interest. nih.gov Theoretical calculations using the B3LYP functional have shown that the tautomeric stability is influenced by modifications in the ring substituents. nih.gov A general finding is that the preferred tautomer often has the nitrogen with a lone pair closer to the more electron-withdrawing substituent. nih.gov For monosubstituted derivatives with alkyl groups, a tautomeric equilibrium is frequently observed in solution. nih.gov

Computational studies have also been applied to pyrazolones, which can exist in several tautomeric forms (OH, NH, and CH forms). DFT studies, combined with NMR analysis, have been used to investigate the prototropic tautomerism of compounds like 3-methyl-5-pyrazolone, showing that the keto form is the predominant species for the isolated molecule and in low polarity solvents. researchgate.net These theoretical investigations provide crucial insights into the structural preferences and intermolecular interactions that govern the tautomeric behavior of pyrazole derivatives. nih.gov

Computational Analysis of Photophysical Properties and Isomerization Mechanisms

Computational chemistry provides essential tools for analyzing the photophysical and photochemical properties of pyrazole derivatives. researchgate.netmdpi.com Ab initio and DFT methods are employed to study the photochemical isomerization of pyrazoles. researchgate.net These studies suggest that upon photoexcitation, the molecule can transition to an excited singlet state, which can then either convert to a triplet state or form a Dewar isomer. researchgate.net The relative energies of these states, as calculated by computational methods, determine the efficiency of these competing pathways. researchgate.net

For instance, in 1,5-dimethylpyrazole, the triplet state can lead to the isomerization product via a biradical intermediate. researchgate.net However, the substitution pattern can significantly alter the reaction pathway. In 1-methyl-5-phenylpyrazole, the triplet state does not evolve to the corresponding biradical, and the isomerization product is believed to be obtained only from the Dewar isomer. researchgate.net

Time-dependent density functional theory (TD-DFT) is specifically used to simulate electronic absorption spectra and investigate the nature of electronic transitions. nih.gov Studies on pyrazole-based photoiniferters have used TD-DFT to understand their photophysical properties, such as absorption spectra and intersystem crossing rates. mdpi.com These calculations revealed that the efficient light absorption of these compounds is due to the structural dissimilarity between the substituents on the carbodithioate group, which breaks the local symmetry of the C=S chromophore. mdpi.com Such computational analyses are invaluable for rationalizing observed photophysical behaviors and for designing new photoactive molecules. mdpi.commdpi.com

Catalytic Applications and Mechanistic Studies Involving Pyrazole Based Catalysts

Role of Pyrazole (B372694) Derivatives as Ligands in Homogeneous Catalysis

Pyrazole derivatives are widely employed as ligands in homogeneous catalysis due to their ability to form stable complexes with a range of transition metals. These complexes have demonstrated catalytic activity in numerous organic reactions. The N-unsubstituted pyrazoles, in particular, can act as proton-responsive ligands, which can play a crucial role in catalytic cycles through metal-ligand cooperation. acs.org

The compound 1,4,5-trimethylpyrazole serves as a valuable ligand in the synthesis of various metal complexes with catalytic potential. For instance, it has been used in the preparation of binuclear methylpalladium(II) complexes. These complexes are synthesized by reacting chloro-bridged palladium(II) precursors with this compound in the presence of a base. rsc.org Similarly, copper(II) complexes incorporating this compound have been synthesized and characterized. researchgate.netiucr.org The study of these complexes provides insight into the coordination chemistry of this highly substituted pyrazole and its potential applications in catalysis.

A notable example of the direct application of a trimethylpyrazole derivative in catalysis is the rhodium(III)-catalyzed selective monoarylation of β or γ C(sp³)–H bonds. acs.org In this reaction, a trimethylpyrazole group acts as a directing group, facilitating the activation of otherwise unreactive C-H bonds. This method allows for the selective functionalization of primary and secondary C(sp³)–H bonds, highlighting the utility of the pyrazole moiety in directing catalytic transformations. acs.org

The table below summarizes key research findings on the use of this compound and related derivatives as ligands in homogeneous catalysis.

| Catalyst/Complex System | Reaction Type | Role of Pyrazole Ligand | Research Finding |

| Binuclear methylpalladium(II) complexes with this compound | Ligand Synthesis | Forms stable binuclear complexes | Demonstrates the coordination ability of this compound with palladium. rsc.org |

| Copper(II) complexes with this compound | Ligand Synthesis | Forms stable monomeric and dimeric complexes | The structure of the resulting complex is influenced by the counter-ion. iucr.org |

| Rhodium(III) catalyst with a trimethylpyrazole directing group | C(sp³)–H Arylation | Directing group for C-H activation | Enables the selective monoarylation of unactivated β or γ C(sp³)–H bonds. acs.org |

| Palladium-catalyzed cross-coupling | N-heteroarylation | Reactant/Ligand | The choice of base influences the selectivity between mono- and disubstituted products. lookchem.com |

Pyrazole Scaffolds in Heterogeneous Catalysis

While homogeneous catalysis offers high selectivity and mild reaction conditions, heterogeneous catalysts are often favored in industrial settings due to their ease of separation and recyclability. nobelprize.org Pyrazole scaffolds have been incorporated into heterogeneous catalytic systems, leveraging their coordination properties in a solid-phase context. The development of such catalysts often involves the immobilization of pyrazole-containing complexes onto solid supports or the creation of porous materials with pyrazole functionalities.

An example of a heterogeneous catalyst derived from a pyrazole is a 1,3,5-trimethylpyrazolium chloride-based ionogel. This material has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of benzimidazoles. researchgate.net The ionogel provides a solid matrix in which the catalytically active pyrazolium (B1228807) species are embedded, facilitating the reaction while allowing for easy recovery and reuse of the catalyst.

The synthesis of pyrazole derivatives themselves can also be achieved using heterogeneous catalysts. For instance, the reduction of azo compounds to form aminopyrazoles, including 4-amino-1,3,5-trimethylpyrazole, can be carried out using hydrazine (B178648) hydrate (B1144303) in the presence of heterogeneous catalysts like activated carbon, Raney Ni, or various metal oxides. dergipark.org.tr

The following table presents examples of the involvement of pyrazole derivatives in heterogeneous catalysis.

| Catalyst System | Application | Role of Pyrazole | Key Finding |

| 1,3,5-Trimethylpyrazolium chloride-based ionogel | Synthesis of benzimidazoles | Active catalytic species in a solid matrix | Acts as an efficient and reusable heterogeneous catalyst. researchgate.net |

| Heterogeneous catalysts (e.g., Pd-C, Raney Ni) | Synthesis of 4-aminopyrazoles | Product of a heterogeneously catalyzed reaction | Enables the high-yield synthesis of aminopyrazole derivatives from azo precursors. dergipark.org.tr |

| Porous Carbon/Fe3O4 nanocomposite | Synthesis of pyranopyrazole derivatives | Part of the product scaffold | An efficient and recoverable heterogeneous catalyst for multicomponent reactions. researchgate.net |

Mechanistic Insights into Catalytic Cycles Featuring Pyrazole Derivatives

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Studies on catalytic cycles involving pyrazole derivatives have provided valuable insights into the role of these ligands in facilitating chemical transformations.

In the rhodium(III)-catalyzed C(sp³)–H arylation assisted by a trimethylpyrazole group, mechanistic studies suggest that the reaction proceeds through a concerted metalation-deprotonation pathway. acs.org This process involves the formation of a six-membered rhodacycle intermediate, a relatively rare species in rhodium-catalyzed C-H activation reactions. The pyrazole directing group is essential for bringing the metal center into proximity with the target C-H bond, thereby facilitating its cleavage. acs.org

Theoretical studies have also shed light on the behavior of pyrazole compounds under reaction conditions. For example, the photochemical isomerization of 1,3,5-trimethylpyrazole (B15565) to form substituted imidazoles has been investigated using computational methods. acs.org These studies have explored different reaction pathways, including a conical-intersection mechanism, which helps to explain the observed product distribution. While not a traditional catalytic cycle, this research provides fundamental insights into the reactivity and electronic structure of the trimethylpyrazole ring system. acs.org

The pyrolysis of 1-pyrazoline derivatives, which are structurally related to pyrazoles, has also been the subject of mechanistic studies. These investigations propose stepwise mechanisms involving zwitterionic or diazonium ion intermediates to explain the formation of cyclopropanes and olefins. bac-lac.gc.ca Such studies contribute to the broader understanding of the reactivity of nitrogen-containing heterocyclic compounds.

Key mechanistic features of reactions involving pyrazole derivatives are summarized in the table below.

| Reaction | Key Mechanistic Step | Intermediate Species | Method of Study |

| Rhodium(III)-catalyzed C(sp³)–H arylation | Concerted metalation-deprotonation | Six-membered rhodacycle | Experimental and mechanistic studies acs.org |

| Photochemical isomerization of 1,3,5-trimethylpyrazole | Conical intersection | Excited state intermediates | Computational (CASSCF, MP2-CAS) acs.org |

| Pyrolysis of 1-pyrazolines | Stepwise bond cleavage | Zwitterionic or diazonium ion intermediates | Experimental and kinetic studies bac-lac.gc.ca |

| Palladium-catalyzed N-heteroarylation of pyrazoles | Oxidative addition, transmetalation, reductive elimination | Organopalladium complexes | Experimental studies on base and catalyst effects lookchem.com |

Advanced Research Perspectives and Interdisciplinary Contributions of 1,4,5 Trimethylpyrazole and Its Derivatives

Strategic Design of Trimethylpyrazole Derivatives for Agrochemistry.nih.govchemimpex.com

The pyrazole (B372694) ring is a crucial component in many pesticides, lending versatile biological activities to these molecules. nih.gov The strategic incorporation of the 1,4,5-trimethylpyrazole moiety into new chemical entities is a key strategy in the quest for effective and selective agrochemicals. nih.govchemimpex.com

Researchers have successfully designed and synthesized novel malonamide (B141969) derivatives containing the 1,3,5-trimethylpyrazole (B15565) moiety, inspired by the structure of the known pesticide pyflubumide. nih.govnih.gov These compounds have demonstrated significant biological activities against several agricultural pests. nih.govmdpi.com

Preliminary bioassays have shown that these synthesized compounds possess notable activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). nih.govmdpi.com The structure-activity relationship (SAR) analyses indicate that the type of substituent and its substitution pattern significantly influence the acaricidal and insecticidal activities, providing a roadmap for future modifications to enhance potency. nih.govmdpi.com

For instance, certain malonamide derivatives with the 1,3,5-trimethylpyrazole core exhibited potent anti-aphid activity. nih.govmdpi.com Specifically, compounds designated as 8p and 8q in one study demonstrated 100.0% anti-aphid activity against Aphis craccivora at a concentration of 50 µg/mL. nih.govmdpi.com Furthermore, compounds 8i and 8o achieved 100.0% mortality against Plutella xylostella at a concentration of 100 µg/mL. nih.gov Against Tetranychus cinnabarinus, several compounds showed good acaricidal activities with over 90.0% mortality at a concentration of 400 µg/mL. mdpi.com

Table 1: Acaricidal and Insecticidal Activity of Selected 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

| Compound | Target Pest | Concentration (µg/mL) | Mortality/Activity (%) | Reference |

|---|---|---|---|---|

| 8p | Aphis craccivora | 50 | 100.0 | nih.govmdpi.com |

| 8q | Aphis craccivora | 50 | 100.0 | nih.govmdpi.com |

| 8i | Plutella xylostella | 100 | 100.0 | nih.gov |

| 8o | Plutella xylostella | 100 | 100.0 | nih.gov |

| 8m | Tetranychus cinnabarinus | 200 | 70.0 | nih.govmdpi.com |

| 8p | Tetranychus cinnabarinus | 200 | 70.0 | nih.govmdpi.com |

Pyrazole Scaffolds in Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies.researchgate.netmdpi.comnih.govbohrium.com

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and anticoagulant agents. researchgate.netnih.govbohrium.com The versatility of the pyrazole ring allows for extensive chemical modifications to fine-tune the pharmacological properties of the resulting derivatives. researchgate.netigi-global.com Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new, more effective therapeutic agents based on the pyrazole framework. researchgate.netnih.gov

The derivatization of the pyrazole core is a key strategy for modulating the biological activities of these compounds. Researchers have synthesized and evaluated various N-substituted-N'-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thiourea/urea (B33335) derivatives for their anticonvulsant properties. nih.gov These studies have shown that specific substitutions on the pyrazole ring can lead to significant anticonvulsant effects. nih.govmdpi.com

In the realm of pain management, new amide derivatives of 3,5-di- and 1,3,5-trimethylpyrazoles have been synthesized and tested for their antinociceptive (pain-relieving) activities. tandfonline.comresearchgate.net These compounds were evaluated using hot-plate and tail-immersion tests, with some derivatives demonstrating significant antinociceptive effects. tandfonline.comresearchgate.net For example, N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide was identified as a particularly active compound in these tests. tandfonline.comresearchgate.net The antinociceptive activity of some of these derivatives was found to be long-lasting. tandfonline.comresearchgate.net

Table 2: Biological Activities of Selected 1,3,5-Trimethylpyrazole Derivatives

| Compound Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Thiourea (B124793) derivatives of 4-aminopyrazoles | Anticonvulsant | Compound 4b afforded 90% and 100% protection in PTZ and MES tests, respectively, at 50 mg/kg. | nih.gov |

| Urea derivatives of 4-aminopyrazoles | Anticonvulsant | Compounds 5a and 5b afforded 82% and 100% protection in both PTZ and MES tests at 25 and 50 mg/kg. | nih.gov |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide | Antinociceptive | Most active compound in both hot-plate and tail-immersion tests. | tandfonline.comresearchgate.net |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-chlorobenzamide | Antinociceptive | Activity started at 30 minutes and continued up to 150 minutes in the hot-plate test. | tandfonline.comresearchgate.net |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-fluorobenzamide | Antinociceptive | Activity started at 30 minutes and continued up to 150 minutes in the hot-plate test. | tandfonline.comresearchgate.net |

The discovery of bioactive pyrazoles is a dynamic area of drug discovery. researchgate.netnih.gov The pyrazole nucleus is considered a cornerstone for many approved drugs, and its presence often enhances the therapeutic potential of a molecule. nih.gov General approaches to developing bioactive pyrazoles involve several key strategies:

Scaffold Hopping and Bioisosteric Replacement: Replacing other five-membered heterocycles with a pyrazole nucleus has been shown to increase the antibacterial spectrum of compounds. nih.gov

Structural Modification and SAR Studies: Systematic modification of substituents on the pyrazole ring allows for the exploration of structure-activity relationships, leading to the optimization of potency and selectivity. researchgate.net

Computational Approaches: Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are increasingly used to accelerate the discovery and optimization of novel pyrazole-based therapeutics. researchgate.net

The goal of these approaches is to develop novel therapeutics with enhanced efficacy, selectivity, and safety profiles, thereby addressing unmet medical needs. researchgate.net

Emerging Applications in Materials Science.vulcanchem.comchemimpex.com

Beyond its applications in life sciences, the this compound scaffold and its derivatives are finding use in the field of materials science. vulcanchem.comchemimpex.com The unique electronic and structural characteristics of the pyrazole ring make it a candidate for creating novel materials with interesting photophysical and stabilizing properties. vulcanchem.comchemimpex.com

For example, 1,3,5-trimethylpyrazole can act as a stabilizing agent in the formulation of polymers and coatings, enhancing their durability and resistance to environmental factors. chemimpex.com Furthermore, the conjugated system present in some pyrazole derivatives, such as those containing an enone side chain, can contribute to their photophysical properties, opening up potential applications in organic semiconductors or light-harvesting materials. vulcanchem.com

Future Trajectories in this compound Research and Synthesis Innovation

The future of research on this compound and its derivatives is promising, with several key trajectories emerging. There is a clear need for further biological screening of existing and novel derivatives against a wider range of targets, including various cancer cell lines and drug-resistant bacterial strains. vulcanchem.com

In the realm of synthesis, the development of more efficient and scalable synthetic routes, such as continuous-flow synthesis, will be crucial for the wider application of these compounds. vulcanchem.com Furthermore, computational studies, including Density Functional Theory (DFT) calculations, can be employed to predict the binding affinities of these molecules for therapeutic targets, thus guiding the design of more potent and selective agents. vulcanchem.com

The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new compounds with enhanced biological activities for applications in both medicine and agriculture. The interdisciplinary nature of this research, spanning organic synthesis, medicinal chemistry, agrochemistry, and materials science, highlights the significant potential of the this compound scaffold in addressing a variety of scientific and technological challenges.

Q & A

(Basic) What synthetic methodologies are recommended for obtaining high-purity 1,4,5-Trimethylpyrazole?

Methodological Answer:

The synthesis of this compound derivatives typically involves cyclocondensation reactions. A validated approach includes:

- Reagents : Diethyl oxalate and alkyl ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride (NaH) as a base.

- Solvent System : Toluene under reflux conditions for controlled reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate the product. Thermochemical data (e.g., enthalpy of formation) from group-additivity methods can guide optimization of reaction conditions .

- Key Consideration : Substituent positions (1,4,5) influence steric and electronic effects; methyl groups may require adjusted stoichiometry to avoid over-alkylation .

(Basic) How can the tautomeric equilibrium of this compound be experimentally determined?

Methodological Answer:

Tautomerism in pyrazoles is influenced by substituent positions. For this compound:

- Spectroscopic Techniques : Use -NMR and -NMR to observe proton shifts between tautomeric forms. NOESY experiments can resolve spatial interactions between methyl groups .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict energy differences between tautomers. Compare computed IR spectra with experimental data to validate models .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural evidence, though methyl group disorder may complicate analysis .

(Advanced) What strategies are effective in designing this compound derivatives for enzyme inhibition studies?

Methodological Answer:

Designing bioactive derivatives involves:

- Target Selection : Identify enzymes with hydrophobic active sites (e.g., RNase A or 14-α-demethylase) where trimethyl groups enhance binding via van der Waals interactions .

- Molecular Docking : Use software like AutoDock Vina with PDB structures (e.g., 3LD6 for 14-α-demethylase). Optimize ligand poses by introducing electron-withdrawing substituents (e.g., -CF) to improve affinity .

- Validation : Correlate docking scores with in vitro assays (e.g., MIC for antifungal activity) to confirm predictions .

(Advanced) How can researchers address contradictory data in the literature regarding the biological activity of pyrazole derivatives?

Methodological Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Data Triangulation : Combine multiple assays (e.g., enzymatic inhibition, cytotoxicity) to cross-validate results .

- Statistical Rigor : Apply Kolmogorov-Smirnov tests to assess data normality and multivariate regression to identify confounding variables (e.g., solvent polarity) .

- Reproducibility : Document reaction conditions (e.g., temperature, catalyst loading) meticulously and reference standardized databases (e.g., NIST for physicochemical properties) .

(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm methyl group positions and purity. DEPT-135 distinguishes CH from quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular mass and detects isotopic patterns (e.g., natural abundance) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors synthetic intermediates. Retention times are compared against NIST reference data .

(Advanced) How can computational thermochemistry enhance the understanding of this compound’s stability?

Methodological Answer:

- Group-Additivity Methods : Estimate thermodynamic properties (e.g., Δ) using contributions from methyl and pyrazole moieties. Compare with experimental values from combustion calorimetry .

- Reaction Pathway Modeling : Transition state analysis (e.g., IRC calculations) identifies intermediates in degradation pathways. Solvent effects are modeled using PCM or SMD .

- Stability Prediction : Correlate thermal decomposition temperatures (TGA data) with computed bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。